ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate
描述
Ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the proliferation and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
Ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate selectively binds to the BTK enzyme, preventing its activation and downstream signaling. BTK is critical for the activation of several signaling pathways involved in B-cell proliferation and survival. By inhibiting BTK, ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate induces apoptosis (programmed cell death) in malignant B-cells and reduces tumor growth.
Biochemical and Physiological Effects:
ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has been shown to induce apoptosis in malignant B-cells, reduce tumor growth, and enhance the activity of other anti-cancer agents. In preclinical studies, ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has exhibited favorable pharmacokinetics and a good safety profile.
实验室实验的优点和局限性
Ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has several advantages for laboratory experiments, including its high selectivity for BTK and its ability to enhance the activity of other anti-cancer agents. However, ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has not been extensively studied in non-B-cell malignancies, and its long-term safety and efficacy have not yet been established.
未来方向
Future research on ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate could focus on its potential use in combination with other anti-cancer agents, its efficacy in non-B-cell malignancies, and its long-term safety and efficacy in clinical trials. Additionally, further studies could investigate the mechanisms of resistance to ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate and identify potential biomarkers for patient selection and monitoring.
科学研究应用
Ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has been extensively studied in preclinical models of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has demonstrated potent inhibition of BCR signaling and proliferation of malignant B-cells. ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
属性
IUPAC Name |
ethyl 4-[[2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3S/c1-2-33-21(32)18-9-11-19(12-10-18)25-20(31)17-34-24-27-22(29-13-5-3-6-14-29)26-23(28-24)30-15-7-4-8-16-30/h9-12H,2-8,13-17H2,1H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYYQTGRFJCPPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。